7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O3 and its molecular weight is 494.98. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
One study focused on the synthesis and cardiovascular activity of new derivatives related to this compound. These derivatives were evaluated for their electrocardiographic, antiarrhythmic, and hypotensive activities, as well as their affinities for alpha-adrenoreceptors. Certain analogues displayed significant prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential in treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Antimicrobial and Anti-Inflammatory Agents
Another research direction involves the compound's role as a precursor in synthesizing novel heterocyclic compounds with demonstrated analgesic, anti-inflammatory, and antimicrobial activities. These studies underline the compound's utility in developing new therapeutic agents targeting inflammation and microbial infections (Abu‐Hashem et al., 2020).
Antimycobacterial Agents
Further investigations have explored the synthesis of novel purine linked piperazine derivatives, aiming to identify potent inhibitors of Mycobacterium tuberculosis. By disrupting the biosynthesis of peptidoglycan, these derivatives exert antiproliferative effects against the bacterium, offering a promising approach to tuberculosis treatment (Konduri et al., 2020).
Antihistaminic Activity
The compound's derivatives have also been evaluated for their antihistaminic activity, showcasing their ability to inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis. This suggests their potential application in developing new antihistamine drugs for treating allergies (Pascal et al., 1985).
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O3/c1-29-23-22(24(33)28-25(29)34)32(15-17-4-3-5-18(26)14-17)21(27-23)16-30-10-12-31(13-11-30)19-6-8-20(35-2)9-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQLYPINZZLGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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